Lithium tetra-1H-pyrrol-1-ylborate(1-)

Description

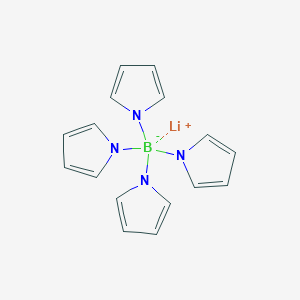

Lithium tetra-1H-pyrrol-1-ylborate(1-), with the chemical formula Li[B(C₄H₄N)₄], is a lithium salt featuring a tetra-pyrrolylborate anion. This compound belongs to the class of borate salts, where the boron center is coordinated by four pyrrole-derived ligands. The pyrrole substituents confer steric bulk and electronic delocalization, which may influence solubility, thermal stability, and ionic mobility compared to simpler borate salts like lithium tetrafluoroborate (LiBF₄)1.

Properties

CAS No. |

58179-67-2 |

|---|---|

Molecular Formula |

C16H16BLiN4 |

Molecular Weight |

282.1 g/mol |

IUPAC Name |

lithium;tetra(pyrrol-1-yl)boranuide |

InChI |

InChI=1S/C16H16BN4.Li/c1-2-10-18(9-1)17(19-11-3-4-12-19,20-13-5-6-14-20)21-15-7-8-16-21;/h1-16H;/q-1;+1 |

InChI Key |

UTQCYTAXMDLCNQ-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].[B-](N1C=CC=C1)(N2C=CC=C2)(N3C=CC=C3)N4C=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lithium tetra-1H-pyrrol-1-ylborate(1-) typically involves the reaction of pyrrole with a boron-containing reagent in the presence of a lithium source. One common method is the reaction of pyrrole with boron trifluoride etherate, followed by the addition of lithium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods: Industrial production of lithium tetra-1H-pyrrol-1-ylborate(1-) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Lithium tetra-1H-pyrrol-1-ylborate(1-) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form borate esters.

Reduction: It can be reduced to form lithium borohydride derivatives.

Substitution: The pyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Lithium aluminum hydride is often used as a reducing agent.

Substitution: Electrophilic reagents such as halogens and nitro compounds are used under controlled conditions.

Major Products:

Oxidation: Borate esters.

Reduction: Lithium borohydride derivatives.

Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

Chemistry: Lithium tetra-1H-pyrrol-1-ylborate(1-) is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds. It is also used in the study of boron chemistry and its interactions with other elements.

Biology: In biological research, this compound is used to study the effects of boron on biological systems. It is also used in the development of boron-containing drugs and as a tool in biochemical assays.

Medicine: The compound has potential applications in medicine, particularly in the development of boron-based drugs for cancer therapy. Its unique structure allows it to interact with biological molecules in specific ways, making it a valuable tool in drug design.

Industry: In the industrial sector, lithium tetra-1H-pyrrol-1-ylborate(1-) is used in the production of advanced materials, including high-performance polymers and ceramics. It is also used in the development of new battery technologies.

Mechanism of Action

The mechanism of action of lithium tetra-1H-pyrrol-1-ylborate(1-) involves its interaction with various molecular targets and pathways. The borate group can form stable complexes with biological molecules, influencing their function. The lithium ion can modulate the activity of enzymes and other proteins, leading to changes in cellular processes. The pyrrole ring can participate in electron transfer reactions, further affecting the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The tetra-pyrrolylborate anion distinguishes itself from other borate anions through its organic ligands. Key comparisons include:

Notes:

- LiBF₄: A widely used inorganic borate with high thermal stability and ionic conductivity, often employed in lithium-ion batteries.

- Li[B(C₆F₅)₄] : A fluorinated arylborate with lower solubility due to hydrophobic ligands.

- LiTFSI (Lithium bis(trifluoromethanesulfonyl)imide): A benchmark ionic liquid with exceptional conductivity but hygroscopicity.

Comparison with Pyrrolidinium-Based Ionic Liquids

The pyrrolidinium cation in ’s compound pairs with BF₄⁻, yielding a low-melting ionic liquid. In contrast, Li[B(C₄H₄N)₄] combines a lithium cation with a bulkier organic anion, likely reducing its melting point compared to LiBF₄ but increasing compatibility with organic solvents.

Research Findings and Challenges

- Synthesis : Li[B(C₄H₄N)₄] is typically synthesized via metathesis reactions, but its hygroscopic nature complicates handling.

- Applications : Preliminary studies suggest utility in solid-state electrolytes, though conductivity remains inferior to LiTFSI.

- Limitations: Limited thermal stability above 250°C and moderate solubility in non-aqueous solvents restrict its use in high-temperature applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.